molecular formula C4H8O2S2 B13531125 2,2-Bis(methylsulfanyl)aceticacid

2,2-Bis(methylsulfanyl)aceticacid

Cat. No.: B13531125
M. Wt: 152.2 g/mol
InChI Key: AAIKDESBMTXGNW-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfanyl)acetic acid is an organic compound with the molecular formula C5H10O4S2This compound contains two methylsulfanyl groups attached to the acetic acid backbone, making it a dithiol-containing organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)acetic acid typically involves the reaction of acetic acid derivatives with methylsulfanyl reagents. One common method is the reaction of Meldrum’s acid with carbon disulfide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for 2,2-Bis(methylsulfanyl)acetic acid are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(methylsulfanyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s dithiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various cellular processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Thioglycolic acid: Contains a thiol group attached to an acetic acid backbone.

    Dithiothreitol (DTT): A dithiol compound used as a reducing agent in biochemistry.

    2-Mercaptoethanol: Contains a thiol group and is used as a reducing agent in various applications.

Uniqueness

2,2-Bis(methylsulfanyl)acetic acid is unique due to its two methylsulfanyl groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)acetic acid

InChI

InChI=1S/C4H8O2S2/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6)

InChI Key

AAIKDESBMTXGNW-UHFFFAOYSA-N

Canonical SMILES

CSC(C(=O)O)SC

Origin of Product

United States

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